(3R,4S)-8-Oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride
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Description
“(3R,4S)-8-Oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride” is a compound that has been used in the synthesis of halichlorine and pinnaic acid . These are structurally related natural alkaloids isolated from different marine organisms . The compound is promising for the production of important biologically active compounds .
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds similar to (3R,4S)-8-Oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride focuses on their synthesis and structural elucidation. The synthesis of spiroaminals, including 1-oxa-4-azaspiro[4.5]decane derivatives, highlights the complexity and the innovative approaches used in creating these molecules. X-ray analysis and crystal structure determination of related compounds reveal their chiral nature and conformation, which are crucial for understanding their interactions at a molecular level (Wen, 2002); (Sinibaldi & Canet, 2008).
Drug Discovery and Molecular Modules
Spiro compounds serve as vital scaffolds and intermediates in drug discovery due to their structural diversity and complexity. The construction of multifunctional modules for drug discovery using novel thia/oxa-azaspiro[3.4]octanes emphasizes the role of spiro compounds in developing new therapeutic agents. These structures offer a versatile framework for the synthesis of molecules with potential biological activities (Li, Rogers-Evans, & Carreira, 2013).
Environmental and Biological Applications
The application of spiro compounds extends beyond pharmaceuticals. For instance, a calix[4]arene-based polymer incorporating a cyclic secondary amine (1,4-dioxa-8-azaspiro-[4.5]decane) showed remarkable efficiency in removing carcinogenic azo dyes from water, highlighting its potential in environmental cleanup efforts (Akceylan, Bahadir, & Yılmaz, 2009).
Pharmacological Implications
Research into 1-oxa-8-azaspiro[4.5]decane derivatives as muscarinic receptor agonists for treating cognitive impairments demonstrates the pharmacological importance of spiro compounds. These studies focus on the modulation of muscarinic receptors, which could lead to new treatments for Alzheimer's disease and other cognitive disorders (Wanibuchi et al., 1994).
Properties
IUPAC Name |
(3R,4S)-8-oxa-1-azaspiro[4.5]decane-3,4-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c10-6-5-9-8(7(6)11)1-3-12-4-2-8;/h6-7,9-11H,1-5H2;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNAZFGZUYZAEL-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(C(CN2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC12[C@@H]([C@@H](CN2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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